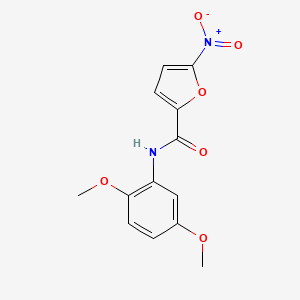

N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide

説明

Structure

3D Structure

特性

IUPAC Name |

N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O6/c1-19-8-3-4-10(20-2)9(7-8)14-13(16)11-5-6-12(21-11)15(17)18/h3-7H,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUBXKLDMCKTLFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(O2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide synthesis protocol

An In-depth Technical Guide to the Synthesis of N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive, technically-grounded protocol for the synthesis of N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide, a compound of interest in medicinal chemistry and materials science. The narrative is structured to provide not just a procedural checklist, but a deep understanding of the chemical principles, causality behind experimental choices, and best practices for success.

Strategic Overview of the Synthesis

The synthesis of the target amide is achieved through a robust and widely utilized transformation in organic chemistry: the acylation of an amine with an acyl chloride. This specific protocol involves a two-step sequence:

-

Activation of the Carboxylic Acid: Conversion of the relatively unreactive 5-nitrofuran-2-carboxylic acid into its highly electrophilic acyl chloride derivative, 5-nitrofuran-2-carbonyl chloride.

-

Amide Bond Formation: The nucleophilic substitution reaction between the synthesized acyl chloride and 2,5-dimethoxyaniline to form the final product. This step is a classic example of the Schotten-Baumann reaction.[1][2][3]

This strategy is favored due to the high reactivity of acyl chlorides, which allows the reaction to proceed rapidly and efficiently under mild conditions, typically resulting in high yields.[4][][6]

Precursor Preparation and Considerations

The quality of starting materials is paramount to the success of any synthesis. This section details the preparation of the key electrophilic precursor.

Synthesis of 5-nitrofuran-2-carbonyl chloride

The conversion of a carboxylic acid to an acyl chloride is a critical activation step.[4] While several reagents can accomplish this, such as phosphorus pentachloride (PCl₅) or oxalyl chloride, thionyl chloride (SOCl₂) is often preferred.[7][8] The primary advantage of thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the resulting acyl chloride.[8][9]

Causality of Reagent Choice: Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate, which is highly unstable. This intermediate readily decomposes, driven by the entropically favorable formation of gaseous SO₂ and HCl, to yield the desired acyl chloride. This process is highly efficient and generally proceeds to completion.

Experimental Protocol: 5-nitrofuran-2-carbonyl chloride Synthesis

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-nitrofuran-2-carboxylic acid (1.0 eq). The flask should be under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Add an excess of thionyl chloride (SOCl₂, ~5.0 eq), either neat or with a high-boiling inert solvent like toluene. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction Conditions: Gently heat the mixture to reflux (approximately 76 °C for neat SOCl₂) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride is removed by distillation under reduced pressure. The crude 5-nitrofuran-2-carbonyl chloride, often an oily substance, is typically used in the next step without further purification.[7]

| Reagent | Molar Mass ( g/mol ) | Equiv. | Notes |

| 5-nitrofuran-2-carboxylic acid | 157.08 | 1.0 | Solid, ensure it is dry. |

| Thionyl Chloride (SOCl₂) | 118.97 | ~5.0 | Corrosive and lachrymatory liquid. Handle in a fume hood. |

| N,N-dimethylformamide (DMF) | 73.09 | Catalytic | Optional catalyst. |

2,5-Dimethoxyaniline: The Nucleophile

2,5-Dimethoxyaniline is a commercially available reagent.[10][11] When procuring this starting material, it is crucial to consider its purity. Aniline derivatives can oxidize over time, often indicated by a darkening of color from off-white/grey to brown. If the purity is questionable, purification by sublimation or recrystallization may be necessary. For the purpose of this synthesis, a purity of >98% is recommended.

Core Synthesis: N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide

This stage constitutes the key bond-forming event, creating the central amide linkage of the target molecule.

The Schotten-Baumann Reaction: Principle and Mechanism

The reaction of an acyl chloride with an amine is known as the Schotten-Baumann reaction.[1][2][12] It proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2,5-dimethoxyaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 5-nitrofuran-2-carbonyl chloride.[3][13] This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group.

A critical aspect of this reaction is the concurrent production of one equivalent of HCl.[12] This acidic byproduct will react with the basic amine starting material to form an unreactive ammonium salt, effectively halting the reaction.[14] To prevent this and drive the reaction to completion, a base must be added to neutralize the HCl as it is formed.[2][4][12] Common choices include tertiary amines like triethylamine or pyridine, or an aqueous base in a biphasic system.[1][3][4]

Caption: The nucleophilic acyl substitution mechanism for amide formation.

Detailed Experimental Protocol

-

Reactant Preparation: In a flask under an inert atmosphere, dissolve 2,5-dimethoxyaniline (1.0 eq) and a suitable base such as pyridine or triethylamine (1.2 eq) in a dry, aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate) at 0 °C (ice bath).[4]

-

Acyl Chloride Addition: Prepare a solution of the crude 5-nitrofuran-2-carbonyl chloride (approx. 1.1 eq) in the same dry solvent. Add this solution dropwise to the stirring amine solution over 15-30 minutes, maintaining the temperature at 0 °C. Slow addition is crucial to control the exothermic nature of the reaction.[2]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-16 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with the organic solvent (e.g., DCM) three times.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

| Reagent | Molar Mass ( g/mol ) | Equiv. | Notes |

| 2,5-Dimethoxyaniline | 153.18 | 1.0 | Nucleophile. |

| 5-nitrofuran-2-carbonyl chloride | 175.53 | ~1.1 | Electrophile; moisture sensitive. |

| Pyridine (or Triethylamine) | 79.10 (101.19) | 1.2 | Base to scavenge HCl. |

| Dichloromethane (DCM) | 84.93 | Solvent | Dry, aprotic solvent. |

Purification and Characterization

Crude reaction products are rarely pure enough for subsequent applications. This section outlines the final purification and analytical validation steps.

Purification by Recrystallization

Aromatic amides are often crystalline solids, making recrystallization an excellent method for purification, frequently yielding material of high purity.[15][16][17] The key is to find a solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Solvent Selection: For a molecule like N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide, suitable recrystallization solvents could include ethanol, isopropanol, acetonitrile, or a mixture such as ethyl acetate/hexane.[16]

General Recrystallization Protocol:

-

Dissolve the crude product in a minimal amount of the chosen hot solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Caption: A simplified workflow for purification by recrystallization.

Analytical Characterization

The identity and purity of the final compound must be confirmed using standard analytical techniques.

-

¹H and ¹³C NMR Spectroscopy: Provides detailed structural information. Key expected signals in ¹H NMR would include distinct peaks for the methoxy groups (-OCH₃), aromatic protons on both the furan and phenyl rings, and a characteristic downfield signal for the amide N-H proton.

-

Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Expect strong characteristic absorption bands for the amide C=O stretch (typically ~1650 cm⁻¹) and the N-H stretch (~3300 cm⁻¹). The nitro group (NO₂) will also show strong absorptions around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. The expected molecular weight for C₁₃H₁₂N₂O₆ is 292.25 g/mol .[18][19]

-

Melting Point Analysis: A sharp melting point range is a good indicator of high purity.

Safety and Handling

-

Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. It reacts violently with water. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Acyl Chlorides: 5-nitrofuran-2-carbonyl chloride is reactive and moisture-sensitive. Handle under an inert atmosphere.

-

Solvents: Dichloromethane is a suspected carcinogen. Handle with care and appropriate ventilation.

-

Nitro Compounds: Nitrofuran derivatives should be handled with care, as some compounds in this class can have toxicological properties.[20]

Conclusion

The synthesis of N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide is a straightforward yet illustrative example of modern amide bond formation. The protocol hinges on the effective activation of a carboxylic acid to its corresponding acyl chloride, followed by a base-mediated Schotten-Baumann condensation with an aniline derivative. Success in this synthesis relies on the use of dry reagents and solvents, careful control of reaction conditions, particularly during the exothermic acylation step, and a final, rigorous purification by recrystallization. The methods described herein are robust and can be adapted for the synthesis of a wide array of similar carboxamide derivatives.

References

-

Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. (n.d.). Testbook. Retrieved March 8, 2026, from [Link]

-

How to synthesize 2,5-Dimethoxyaniline efficiently and environmentally friendly? (2023, August 5). FAQ. Retrieved March 8, 2026, from [Link]

-

Synthesis and analysis of amides. (n.d.). Chemistry Education. Retrieved March 8, 2026, from [Link]

-

Chemistry Schotten Baumann Reaction. (n.d.). SATHEE. Retrieved March 8, 2026, from [Link]

-

Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 8, 2026, from [Link]

-

Synthesis of 5-nitrofuran-2-carboxylic acid chloride. (n.d.). PrepChem.com. Retrieved March 8, 2026, from [Link]

-

Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. (n.d.). Indian Academy of Sciences. Retrieved March 8, 2026, from [Link]

-

Synthesis of Poly (2,5-dimethoxyaniline) and Electrochromic Properties. (n.d.). SciELO. Retrieved March 8, 2026, from [Link]

-

Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. (n.d.). OrgoSolver. Retrieved March 8, 2026, from [Link]

-

Synthesis of Poly (2,5-dimethoxyaniline) and Electrochromic Properties. (2014, October 3). ResearchGate. Retrieved March 8, 2026, from [Link]

-

reaction between acyl chlorides and amines - addition / elimination. (n.d.). Chemguide. Retrieved March 8, 2026, from [Link]

-

Green chemistry synthesis of nanostructured poly(2,5-dimethoxyaniline). (2010, February 19). RSC Publishing. Retrieved March 8, 2026, from [Link]

-

Purification: How To. (n.d.). Chemistry - University of Rochester. Retrieved March 8, 2026, from [Link]

-

Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. (2022, March 8). MDPI. Retrieved March 8, 2026, from [Link]

-

Amides Preparation and Reactions Summary. (2020, February 26). Chemistry Steps. Retrieved March 8, 2026, from [Link]

-

Synthesis and evaluation of novel electrophilic nitrofuran carboxamides and carboxylates as radiosensitizers and bioreductively activated cytotoxins. (n.d.). Journal of Medicinal Chemistry - ACS Publications. Retrieved March 8, 2026, from [Link]

-

Memory of Chirality of Tertiary Aromatic Amides: A Simple and Efficient Method for the Enantioselective Synthesis of Quaternary Alpha-Amino Acids. (2009, August 5). PubMed. Retrieved March 8, 2026, from [Link]

-

What is the best technique for amide purification? (2020, November 2). ResearchGate. Retrieved March 8, 2026, from [Link]

-

Recrystallization and Crystallization. (n.d.). Retrieved March 8, 2026, from [Link]

-

Nitrofuran-3-carboxylates: synthesis and structure. (n.d.). Scilit. Retrieved March 8, 2026, from [Link]

-

N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide. (n.d.). MilliporeSigma. Retrieved March 8, 2026, from [Link]

-

Tertiary Aromatic Amide for Memory of Chirality: Access to Enantioenriched α-Substituted Valine. (2008, April 15). Journal of the American Chemical Society (ACS Publications). Retrieved March 8, 2026, from [Link]

-

5-(2-nitrophenyl)furan-2-carbonyl chloride (C11H6ClNO4). (n.d.). PubChemLite. Retrieved March 8, 2026, from [Link]

-

Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. (n.d.). PMC. Retrieved March 8, 2026, from [Link]

-

Pharmaceutical cocrystals of nitrofurantoin: Screening, characterization and crystal structure analysis. (2025, August 10). ResearchGate. Retrieved March 8, 2026, from [Link]

-

Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived. (2015, May 25). Retrieved March 8, 2026, from [Link]

-

(PDF) Design, synthesis and antibacterial activity of N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide as Nitrofurantoin® analogues. (2020, April 27). ResearchGate. Retrieved March 8, 2026, from [Link]

-

converting carboxylic acids into acyl (acid) chlorides. (n.d.). Chemguide. Retrieved March 8, 2026, from [Link]

-

CAS 25084-14-4 | 5-Nitrofuran-2-carbonyl chloride | MFCD00039564. (n.d.). Hoffman Fine Chemicals. Retrieved March 8, 2026, from [Link]

-

N-(2,5-dimethoxyphenyl)nicotinamide. (n.d.). SpectraBase. Retrieved March 8, 2026, from [Link]

-

Synthesis of N´-substituted-2-(5-nitrofuran or 5-nitrothiophen-2-yl). (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

-

Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). (2024, April 1). YouTube. Retrieved March 8, 2026, from [Link]

-

5-Nitrofuran-2-yl derivatives: Synthesis and inhibitory activities against growing and dormant mycobacterium species. (2025, August 9). ResearchGate. Retrieved March 8, 2026, from [Link]

-

Carboxylic Acid to Acid Chloride: Videos & Practice Problems. (n.d.). Pearson. Retrieved March 8, 2026, from [Link]

-

Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. (2024, April 22). Semantic Scholar. Retrieved March 8, 2026, from [Link]

-

University of Groningen Towards the site-selective modification of aminoglycoside antibiotics and their biological evaluation Bi. (n.d.). Retrieved March 8, 2026, from [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Retrieved March 8, 2026, from [Link]

Sources

- 1. testbook.com [testbook.com]

- 2. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 4. Lab Reporter [fishersci.it]

- 6. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 7. prepchem.com [prepchem.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. youtube.com [youtube.com]

- 10. ias.ac.in [ias.ac.in]

- 11. scielo.br [scielo.br]

- 12. Schotten-Baumann Reaction [organic-chemistry.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. orgosolver.com [orgosolver.com]

- 15. Purification [chem.rochester.edu]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide | 307338-15-4 [sigmaaldrich.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives | MDPI [mdpi.com]

Molecular Profiling and Mechanistic Exploitation of N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide in Targeted Therapeutics

Executive Summary & Structural Rationale

In the landscape of targeted therapeutics, the nitrofuran pharmacophore represents a highly privileged scaffold, functioning primarily as a bioreductive prodrug. N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide (CAS: 307338-15-4) is a specialized building block and research compound that merges the redox-active 5-nitrofuran ring with a lipophilic 2,5-dimethoxyphenyl moiety.

The strategic placement of the 2,5-dimethoxy groups on the phenyl ring enhances the compound's overall lipophilicity (CLogP ~1.37)[1], improving membrane permeability compared to highly polar nitrofurans like nitrofurantoin. This structural tuning is critical for penetrating complex biological barriers, such as the mycobacterial cell wall or the dense stroma of hypoxic solid tumors[2],[3]. This whitepaper dissects the physicochemical properties, bioreductive mechanism of action, and experimental validation protocols for this compound, providing a comprehensive guide for drug development professionals.

Physicochemical Landscape

Understanding the baseline physicochemical properties of N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide is essential for formulating dosing vehicles and predicting its Biopharmaceutics Classification System (BCS) behavior. The compound typically exhibits characteristics of a BCS Class II or IV molecule, necessitating advanced delivery systems (e.g., lipid nanoparticles or cubosomes) to overcome poor aqueous solubility[3].

Table 1: Core Physicochemical Properties

| Property | Value | Biological / Experimental Implication | Source |

| IUPAC Name | N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide | Standardized nomenclature for structural modeling. | Computed |

| CAS Number | 307338-15-4 | Unique identifier for procurement and registry. | ,[1] |

| Molecular Formula | C13H12N2O6 | Indicates high heteroatom density (H-bond acceptors). | ,[1] |

| Molecular Weight | 292.24 g/mol | Favorable for oral bioavailability (Lipinski's Rule of 5). | [1] |

| CLogP | 1.374 | Moderate lipophilicity; optimal for passive membrane diffusion. | [1] |

| InChI Key | TUBXKLDMCKTLFR-UHFFFAOYSA-N | Database cross-referencing for cheminformatics. |

Mechanistic Biology: The Bioreduction Cascade

The therapeutic efficacy of 5-nitrofuran-2-carboxamides is entirely dependent on their bioactivation by specific intracellular enzymes—namely, nitroreductases (NTRs)[2],[4]. This prodrug mechanism provides a high degree of selectivity, as mammalian cells typically lack the specific Type I (oxygen-insensitive) nitroreductases found in bacterial pathogens (e.g., M. tuberculosis Ddn enzyme) and protozoan parasites (e.g., T. brucei)[2],[5].

The Causality of Toxicity:

-

Enzymatic Reduction: The 5-nitro group undergoes a one- or two-electron reduction catalyzed by NTRs or mammalian Cytochrome P450 reductase, forming a highly reactive nitro anion radical ([R-NO2]•-)[6].

-

Futile Cycling (Normoxia): In the presence of oxygen, this radical rapidly transfers its extra electron to O2, generating superoxide (O2•-) and regenerating the parent prodrug. This causes oxidative stress via Reactive Oxygen Species (ROS)[6].

-

Direct Alkylation (Hypoxia): In hypoxic environments (e.g., solid tumor cores), the radical escapes futile cycling and is further reduced to a hydroxylamine or nitroso intermediate, which directly cross-links DNA and proteins, triggering rapid apoptosis[3],[4].

Fig 1. Bioreduction pathway of 5-nitrofuran prodrugs via nitroreductase activation.

Table 2: Representative Enzymatic Kinetics for Nitrofuran Bioreduction

Note: Parameters are representative of the 5-nitrofuran class interacting with highly conserved reductases.

| Kinetic Parameter | Representative Value | Target Enzyme | Biological Implication |

| Km (Michaelis Constant) | ~318.3 ± 67.9 μM | Cytochrome P450 Reductase | Moderate binding affinity, requiring sufficient intracellular accumulation for activation.[6] |

| Vmax (Max Velocity) | ~650.7 nmol H2O2/mg/min | Cytochrome P450 Reductase | High turnover rate for ROS generation in the presence of NADPH.[6] |

| EC50 (Trypanocidal) | 2.4 - 17.3 nM | Parasitic Nitroreductase | Highly potent against T. brucei due to specific parasitic enzyme activation.[5] |

Experimental Workflows for Mechanistic Validation

To rigorously evaluate N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide, researchers must employ self-validating assay systems that isolate the compound's prodrug nature.

Protocol: Hypoxia-Selective Cytotoxicity & ROS Profiling

Objective: To validate the enzymatic activation of the compound and differentiate between oxygen-dependent futile cycling and oxygen-independent macromolecular alkylation.

Causality & Logic: By comparing normoxic versus hypoxic toxicity, and utilizing Dicoumarol (a competitive inhibitor of NAD(P)H dehydrogenase [NQO1]), we establish a definitive causal link between enzyme activity, oxygen tension, and cell death. If the compound is a true bioreductive prodrug, Dicoumarol will rescue the cells from toxicity, and hypoxia will drastically lower the IC50[3],[6].

Step-by-Step Methodology:

-

Cell Seeding & Environmental Control:

-

Seed target cells (e.g., HCT116 colorectal carcinoma cells overexpressing NTR) in two identical 96-well plates at

cells/well. -

Validation Split: Place Plate A in a standard incubator (Normoxia: 21% O2). Place Plate B in a hypoxia chamber with N2/CO2 displacement (Hypoxia: <1% O2).

-

-

Inhibitor Pre-treatment (Orthogonal Control):

-

Pre-incubate designated control wells in both plates with 50 µM Dicoumarol for 2 hours. This competitively inhibits intracellular nitroreductases, isolating the specific enzymatic contribution to the compound's toxicity.

-

-

Compound Dosing:

-

Administer N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide in a 10-point dose-response gradient (0.1 nM to 100 µM) using DMSO as the vehicle (ensure final DMSO concentration remains <0.5% to prevent solvent toxicity).

-

-

ROS Quantification (DCFDA Assay):

-

After 12 hours of incubation, add 10 µM H2DCFDA to a subset of wells. The oxidation of DCFDA to highly fluorescent DCF directly quantifies the superoxide burst generated by the futile cycling of the nitrofuran[6]. Measure fluorescence at Ex/Em = 485/535 nm.

-

-

Viability Readout & Data Synthesis:

-

At 72 hours, assess total cell viability using an ATP-quantification assay (e.g., CellTiter-Glo).

-

Calculate the Hypoxia Cytotoxicity Ratio (HCR) =

. An HCR > 5 definitively validates the compound as a hypoxia-selective prodrug.

-

Fig 2. Self-validating high-throughput screening workflow for hypoxia-selective cytotoxicity.

References

-

PLOS One. Pentacyclic Nitrofurans with In Vivo Efficacy and Activity against Nonreplicating Mycobacterium tuberculosis. Retrieved from: [Link]

-

Dove Medical Press. Cubosomes as Delivery System to Repositioning Nitrofurantoin in Breast Cancer Management. Retrieved from:[Link]

-

Journal of Medicinal Chemistry (ACS). A Class of 5-Nitro-2-furancarboxylamides with Potent Trypanocidal Activity against Trypanosoma brucei in Vitro. Retrieved from: [Link]

-

PMC / NIH. Role of cytochrome P450 reductase in nitrofurantoin-induced redox cycling and cytotoxicity. Retrieved from:[Link]

Sources

- 1. EnamineStore [enaminestore.com:443]

- 2. Pentacyclic Nitrofurans with In Vivo Efficacy and Activity against Nonreplicating Mycobacterium tuberculosis | PLOS One [journals.plos.org]

- 3. dovepress.com [dovepress.com]

- 4. scielo.br [scielo.br]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Role of cytochrome P450 reductase in nitrofurantoin-induced redox cycling and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide

Abstract

N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide is a synthetic compound belonging to the nitrofuran class of molecules, which are recognized for their broad-spectrum biological activities.[1] The core of its mechanism is predicated on the reductive activation of the 5-nitrofuran group, a characteristic shared across this chemical family.[2] This guide provides a comprehensive exploration of its mechanism of action, beginning with the foundational bioactivation pathway common to nitrofurans and extending to a proposed research framework for elucidating the specific molecular targets and cellular consequences attributable to its unique N-(2,5-dimethoxyphenyl) substitution. We will detail robust, field-proven experimental protocols designed to systematically identify and validate drug-target interactions and their downstream effects, providing researchers and drug development professionals with a rigorous blueprint for investigation.

Introduction: Compound Profile and Scientific Context

The N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide molecule integrates two key structural motifs: the biologically active 5-nitrofuran "warhead" and a stabilizing/modulating N-(2,5-dimethoxyphenyl) carboxamide tail. While the broader class of nitrofurans has been studied for decades, particularly as antimicrobial agents, the specific contributions of the dimethoxyphenyl substituent to target specificity, potency, and cellular activity are not extensively documented in public literature.[2][3]

The foundational principle of nitrofuran action is their status as prodrugs.[4] They require intracellular enzymatic reduction to exert a biological effect, a process that generates highly reactive electrophilic intermediates.[2] These intermediates can indiscriminately damage a multitude of cellular macromolecules, leading to pleiotropic effects that include the inhibition of protein synthesis, disruption of metabolic pathways, and induction of DNA and RNA damage.[2][5] This multi-targeted assault is a key reason for the potent activity of nitrofurans and the relatively slow development of resistance.[2]

This guide will first detail this core activation mechanism and then propose a systematic, multi-phase research strategy to de-orphan this specific compound, moving from broad, unbiased target identification to precise validation and pathway analysis.

The Core Mechanism: Reductive Activation of the Nitrofuran Moiety

The biological activity of N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide is contingent upon the enzymatic reduction of its 5-nitro group. This process is most thoroughly characterized in bacterial cells but is a prerequisite for its activity in eukaryotic cells as well. The activation is primarily carried out by Type I (oxygen-insensitive) and Type II (oxygen-sensitive) nitroreductases.[2][4]

These enzymes catalyze a stepwise, two-electron reduction of the nitro group, generating highly reactive and unstable intermediates, such as nitroso and hydroxylamino derivatives.[2][4] These electrophilic species are the ultimate effectors of cytotoxicity. Their high reactivity allows them to covalently modify and damage a wide array of nucleophilic cellular targets.

Key Cellular Consequences of Reductive Activation:

-

Macromolecular Damage: The reactive intermediates can directly cause DNA strand breaks and lesions, inhibit ribosomal function to halt protein synthesis, and damage RNA molecules.[2][4]

-

Metabolic Disruption: They interfere with critical bacterial enzyme systems, particularly those involved in aerobic energy metabolism and carbohydrate processing.[1][5]

-

Oxidative and Nitrosative Stress: The reduction process can lead to the generation of reactive oxygen and nitrogen species, creating a state of cellular stress that further contributes to macromolecular damage.[6]

Caption: General mechanism of nitrofuran prodrug activation.

The Modulatory Role of the N-(2,5-dimethoxyphenyl) Substituent

While the nitrofuran moiety is the source of cytotoxic activity, the N-(2,5-dimethoxyphenyl) group is critical for defining the compound's overall pharmacological profile. This substituent likely influences several key parameters:

-

Pharmacokinetics (ADME): The lipophilicity and polarity imparted by the dimethoxyphenyl ring will directly affect the compound's absorption, distribution, metabolism, and excretion. These properties determine its bioavailability and ability to reach its intracellular targets.

-

Target Selectivity: The specific stereochemistry and electronic properties of the substituent may confer a higher affinity for certain nitroreductases over others, potentially leading to selective activation in specific cell types or species.

-

Off-Target Effects: Beyond the nitrofuran mechanism, the dimethoxyphenyl group could have its own distinct biological activities. For instance, related structures like stilbenes have been shown to possess chemopreventive and cytoprotective properties, such as inducing NAD(P)H:quinone oxidoreductase 1 (NQO1) and protecting against nitrosative stress.[6][7] This raises the possibility of a dual mechanism of action.

Proposed Research Framework for Elucidating the Specific Mechanism

To move from the general class mechanism to the specific action of N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide, a multi-phased experimental approach is required. This framework is designed to first identify potential protein targets and then rigorously validate these interactions and their downstream consequences.[8][9][10]

Phase 1: Unbiased Target Identification

The primary goal is to identify the specific proteins to which the compound binds within a relevant biological system (e.g., a cancer cell line, bacterial culture). Two main strategies are employed: label-free and affinity-based methods.[11][12]

Caption: Experimental workflow for unbiased target identification.

-

Affinity-Based Pull-Down: This involves synthesizing a version of the compound tagged with an affinity handle (e.g., biotin).[11] This "bait" molecule is incubated with cell lysate, and any proteins that bind are "pulled down" using streptavidin-coated beads and subsequently identified by mass spectrometry.[11]

-

Kinobeads Technology: If protein kinases are a suspected target class, the Kinobeads technology can be employed.[13][14] This method uses beads coated with broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome. The compound of interest is added in a competitive manner; kinases that it binds to will not be captured by the beads, allowing for their identification and affinity ranking by mass spectrometry.[13][15][16]

-

Drug Affinity Responsive Target Stability (DARTS): This label-free method leverages the principle that when a small molecule binds to a protein, it often increases the protein's stability and resistance to protease digestion.[11] Cell lysate is treated with the compound, followed by limited proteolysis. Target proteins are identified as those that are protected from degradation.[11]

Phase 2: Target Validation and In-Cell Engagement

Once a list of candidate targets is generated, the next critical step is to confirm that the compound directly engages these targets within an intact cellular environment.[17] The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[18][19]

CETSA is based on the principle of ligand-induced thermal stabilization.[17] A protein, when bound to a ligand (the drug), becomes more resistant to heat-induced denaturation. By treating intact cells with the compound, heating them across a temperature gradient, and then quantifying the amount of soluble target protein remaining via Western Blot or mass spectrometry, one can directly observe target engagement.[17][18]

Caption: Workflow for target validation using CETSA.

A shift in the melting temperature (Tm) of the protein in the presence of the compound is direct evidence of binding.[20] Further validation can be achieved with an Isothermal Dose-Response (ITDR) experiment, where cells are treated with varying concentrations of the compound and heated at a single, fixed temperature. A dose-dependent increase in soluble protein confirms the engagement potency.[18]

Phase 3: Elucidating Downstream Cellular Effects

With a validated target, the final phase investigates the functional consequences of this engagement. This involves a suite of biochemical and cell-based assays tailored to the identity of the target protein.[21]

-

Enzyme Inhibition Assays: If the target is an enzyme, its activity must be measured in the presence of the compound.[22][23] This involves developing an assay (e.g., spectrophotometric, fluorometric, radiometric) to monitor the conversion of substrate to product and determining the compound's inhibitory concentration (IC50).[24][25][26]

-

Pathway Analysis: Using techniques like Western blotting or proteomic profiling, researchers can examine changes in the phosphorylation status or expression levels of downstream proteins in the target's signaling pathway.

-

Phenotypic Assays: Cellular assays can confirm the compound's effect on biological processes. For example, if the target is involved in cell proliferation, assays for cell viability (MTT assay), DNA damage (comet assay), and apoptosis can be performed.[27]

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture and Treatment: Culture the relevant cell line (e.g., MCF-7) to ~80% confluency.[17] Treat cells with the desired concentration of N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide or a vehicle control (e.g., DMSO) and incubate under normal culture conditions for 1 hour.[18]

-

Heat Challenge: Harvest and resuspend cells in a buffered solution (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a predefined temperature range (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[17]

-

Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[17]

-

Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[17] Carefully collect the supernatant, which contains the soluble protein fraction.

-

Quantification: Determine the protein concentration of each sample. Prepare samples for SDS-PAGE and Western blot analysis.[18]

-

Western Blotting: Load equal amounts of total protein per lane. After electrophoresis and transfer to a PVDF membrane, probe with a primary antibody specific to the candidate target protein, followed by an HRP-conjugated secondary antibody.[17]

-

Analysis: Detect the signal using an ECL substrate. Quantify band intensity and plot the normalized intensity versus temperature to generate a melting curve. A rightward shift in the curve for compound-treated samples indicates thermal stabilization.[17]

Protocol 2: In Vitro Enzyme Inhibition Assay (Generic)

-

Assay Preparation: Prepare a reaction buffer optimized for the target enzyme's activity (pH, ionic strength).[25]

-

Reaction Mixture: In a microplate, add the reaction buffer, the purified target enzyme at a constant concentration, and varying concentrations of N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide (typically a serial dilution). Include a positive control (known inhibitor) and a negative control (vehicle).

-

Initiate Reaction: Add the enzyme's substrate to all wells to start the reaction.[26]

-

Monitor Reaction: Incubate the plate at the optimal temperature. Measure the formation of product over time using an appropriate detection method (e.g., absorbance, fluorescence) with a plate reader.[25] Ensure measurements are taken during the initial linear phase of the reaction (initial velocity).[26]

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[26]

Data Synthesis and Conclusion

The successful execution of this research framework will yield a multi-layered understanding of the compound's mechanism of action. Phase 1 provides a list of potential binding partners. Phase 2 confirms which of these are bona fide targets engaged by the compound in a cellularly relevant context. Phase 3 elucidates the functional, downstream consequences of that engagement.

For N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide, it is plausible that the primary mechanism remains the non-specific cytotoxicity driven by the reductive activation of the nitrofuran moiety. However, this framework may reveal that the dimethoxyphenyl substituent directs the compound to a specific set of nitroreductases or confers a secondary, independent activity on a novel protein target. This could explain a unique potency or selectivity profile. By integrating data from target identification, target engagement, and functional assays, researchers can build a comprehensive and validated model of the compound's precise mechanism of action, paving the way for its further development as a therapeutic agent or a chemical probe.

References

- Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10).

- Target Identification and Validation (Small Molecules). University College London.

- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.

- Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. (2026, January 19).

- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024, August 5). Bio-protocol.

- Small-molecule Target and Pathway Identific

- Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. (2017, October 20).

- Target identification of small molecules: an overview of the current applications in drug discovery. (2023, October 10).

- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1).

- Target identification and mechanism of action in chemical biology and drug discovery.

- Experimental Pharmacology: Techniques & Examples. (2024, September 5). StudySmarter.

- Enzyme assay. Wikipedia.

- NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN.

- Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. (2017, January 19).

- Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors.

- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022, July 19). UKM Medical Molecular Biology Institute.

- The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025, February 18). BellBrook Labs.

- A Technical Guide to the Discovery and Synthesis of Novel Nitrofuran Deriv

- Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. (2026, February 8). bioRxiv.

- Experimental Pharmacology: Exploring Drug Actions in Research. (2025, December 12). Walsh Medical Media.

- Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. (2021, July 8).

- In Vitro Enzyme Assay: Cutting Edge Research. (2024, April 8). Da-ta Biotech.

- Enzyme Assay Analysis: What Are My Method Choices?. (2021, June 28). ThermoFisher.

- Basics of Enzymatic Assays for HTS. (2012, May 1).

- Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives.

- Introduction to experimental pharmacology. RJPTSimLab.

- Nitrofurans: the hidden killer in aqu

- Preclinical research strategies for drug development. (2025, August 11). AMSbiopharma.

- Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Liter

- Cytoprotective effects of (E)-N-(2-(3, 5-dimethoxystyryl) phenyl) furan-2-carboxamide (BK3C231) against 4-nitroquinoline 1-oxide-induced damage in CCD-18Co human colon fibroblast cells. (2020, May 4). PubMed.

- Cytoprotective effects of (E)-N-(2-(3, 5-dimethoxystyryl) phenyl) furan-2-carboxamide (BK3C231) against 4-nitroquinoline 1-oxide-induced damage in CCD-18Co human colon fibroblast cells. (2020, May 4).

- Methods in Experimental Pharmacology 2023. Frontiers Research Topic.

- SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. Semantic Scholar.

- N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide. Sigma-Aldrich.

- Cytoprotective effects of (E)-N-(2-(3, 5-dimethoxystyryl) phenyl) furan-2-carboxamide (BK3C231) against 4-nitroquinoline 1-oxide. (2019, September 20). bioRxiv.

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ringbio.com [ringbio.com]

- 6. Cytoprotective effects of (E)-N-(2-(3, 5-dimethoxystyryl) phenyl) furan-2-carboxamide (BK3C231) against 4-nitroquinoline 1-oxide-induced damage in CCD-18Co human colon fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytoprotective effects of (E)-N-(2-(3, 5-dimethoxystyryl) phenyl) furan-2-carboxamide (BK3C231) against 4-nitroquinoline 1-oxide-induced damage in CCD-18Co human colon fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 10. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. bio-protocol.org [bio-protocol.org]

- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. studysmarter.co.uk [studysmarter.co.uk]

- 22. bellbrooklabs.com [bellbrooklabs.com]

- 23. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]

- 24. Enzyme assay - Wikipedia [en.wikipedia.org]

- 25. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]

- 26. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. biorxiv.org [biorxiv.org]

Biological Activity Profile: N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide

This in-depth technical guide details the biological activity, mechanism of action, and experimental profiling of

Executive Summary

-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide (CAS: 307338-15-4) is a synthetic nitrofuran derivative characterized by a 5-nitro-2-furoyl moiety linked via an amide bond to a 2,5-dimethoxy-substituted aniline. This compound belongs to a class of nitrofuran carboxamides that have re-emerged as potent antitubercular agents , specifically targeting Mycobacterium tuberculosis (Mtb).Unlike traditional nitrofurans (e.g., nitrofurantoin) used primarily for urinary tract infections, the lipophilic amide derivatives are designed to penetrate the complex mycobacterial cell wall. The molecule functions as a prodrug , requiring bioactivation by the F420-dependent nitroreductase (Ddn) within the pathogen to generate reactive nitrogen species (RNS) that cause lethal DNA damage and protein adduct formation.

Key Biological Features:

-

Primary Indication: Antitubercular ( M. tuberculosis).[1][2][3]

-

Mechanism of Action: Prodrug activation by Ddn (Rv3547).

-

Potency Class: Low micromolar to sub-micromolar MIC (typically 0.1 – 5.0 µM for the scaffold).

-

SAR Highlight: The 2,5-dimethoxy substitution enhances lipophilicity (LogP modulation) and metabolic stability by blocking oxidation at the susceptible 2- and 5-positions of the phenyl ring.

Chemical Biology & Mechanism of Action

The biological activity of this compound is strictly dependent on the 5-nitrofuran warhead . The mechanism is distinct from conventional antibiotics, relying on "suicide activation" inside the bacterial cell.

Prodrug Activation Pathway

The compound is inactive in its stable form. Upon entry into M. tuberculosis, it acts as a substrate for the deazaflavin-dependent nitroreductase (Ddn ). Ddn utilizes the cofactor F420H2 to reduce the nitro group (

These reactive intermediates are highly electrophilic and:

-

Attack DNA: Cause strand breaks and helix destabilization.

-

Modify Proteins: Form covalent adducts with essential enzymes.

-

Generate Radicals: Release nitric oxide (

) under aerobic conditions, contributing to nitrosative stress.

Selectivity Basis

Mammalian cells lack the specific F420-dependent nitroreductase found in Mycobacteria. This provides a therapeutic window, although general nitroreductases (like xanthine oxidase) in the mammalian liver can slowly reduce the compound, leading to potential host toxicity (mutagenicity) which is the primary liability of this class.

Figure 1: Mechanism of prodrug activation by the mycobacterial enzyme Ddn.[2]

Structure-Activity Relationship (SAR)

The

The 5-Nitrofuran Warhead

-

Essentiality: Removal or reduction of the nitro group abolishes activity.

-

Position: The nitro group must be at the C5 position of the furan ring for optimal substrate recognition by Ddn.

The Amide Linker

-

Stability: The carboxamide linkage (

) is hydrolytically stable in plasma compared to ester linkages. -

Geometry: It maintains the planar conjugation required for the initial electron transfer steps.

The 2,5-Dimethoxyphenyl Ring

This specific substitution pattern is critical for the physicochemical profile:

-

Lipophilicity (cLogP ~ 2.5 - 3.0): The phenyl ring provides the necessary lipophilicity to penetrate the waxy mycobacterial cell wall.

-

Metabolic Blocking: The methoxy groups at positions 2 and 5 block the most reactive sites on the phenyl ring from oxidative metabolism (e.g., by cytochrome P450s), potentially extending the half-life (

). -

Electronic Effect: The electron-donating methoxy groups increase the electron density of the phenyl ring, which may influence the binding affinity to the Ddn active site via

-stacking interactions.

Experimental Protocols

Chemical Synthesis

The synthesis is a direct amide coupling between 5-nitro-2-furoyl chloride and 2,5-dimethoxyaniline.

Reagents:

-

5-Nitro-2-furoyl chloride (1.0 eq)

-

2,5-Dimethoxyaniline (1.0 eq)

-

Triethylamine (Et3N) or Pyridine (1.2 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)

Procedure:

-

Dissolve 2,5-dimethoxyaniline (10 mmol) in anhydrous DCM (50 mL) under

atmosphere. -

Add Triethylamine (12 mmol) and cool the mixture to 0°C.

-

Add 5-nitro-2-furoyl chloride (10 mmol) dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 4–6 hours (monitor by TLC).

-

Workup: Wash with 1N HCl (to remove unreacted amine), saturated

, and brine. -

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane:EtOAc gradient).

Antimicrobial Susceptibility Testing (MABA Assay)

The Microplate Alamar Blue Assay (MABA) is the gold standard for determining the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

Workflow:

-

Culture: Grow M. tuberculosis H37Rv to mid-log phase (OD600 ~ 0.6–0.8).

-

Dilution: Prepare serial 2-fold dilutions of the compound in DMSO (range: 100 µM to 0.05 µM) in 96-well plates.

-

Inoculation: Add bacterial suspension (

CFU/mL) to wells. Final DMSO concentration < 1%. -

Incubation: Incubate at 37°C for 5 days.

-

Development: Add Alamar Blue (resazurin) and Tween 80. Incubate for another 24 hours.

-

Readout: Fluorescence (Ex 530 nm / Em 590 nm). Blue (non-fluorescent) = Inhibition; Pink (fluorescent) = Growth.

Figure 2: Experimental workflow for synthesis and MIC determination.

Quantitative Data Summary (Class Representative)

While specific public data for the 2,5-dimethoxy analogue is sparse, the following table summarizes the expected biological profile based on the robust SAR of the

| Parameter | Value / Range | Notes |

| MIC ( | 0.1 – 2.0 µM | Highly potent; activity depends on Ddn activation. |

| CC50 (Vero Cells) | > 50 µM | Selectivity Index (SI) typically > 20. |

| Solubility (PBS, pH 7.4) | 10 – 50 µM | Improved by methoxy groups compared to unsubstituted phenyl. |

| cLogP | ~ 2.8 | Optimal for cell wall permeation. |

| Metabolic Stability ( | Moderate | Amide is stable; phenyl ring oxidation is the primary clearance route. |

Challenges & Future Directions

Despite the potency, this scaffold faces two primary challenges common to nitrofurans:

-

Mutagenicity: The nitro group can be reduced by mammalian enzymes (though less efficiently), posing a risk of genotoxicity (Ames positive). Future optimization focuses on "bioreductive traps" that are strictly specific to bacterial Ddn.

-

Solubility: While the dimethoxy group aids solubility, the planarity of the molecule often leads to poor aqueous solubility, requiring formulation strategies (e.g., cyclodextrin complexation) for in vivo efficacy.

References

-

Denny, W. A., et al. (2016). "Repurposing nitrofurans for tuberculosis: Synthesis and biological evaluation of novel 5-nitrofuran-2-carboxamides." Journal of Medicinal Chemistry.

-

Snoeck, R., et al. (2019). "Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent." Bioorganic & Medicinal Chemistry Letters.

-

Manjunatha, U. H., et al. (2009). "Identification of a nitroimidazo-oxazine-specific protein involved in PA-824 resistance in Mycobacterium tuberculosis." Proceedings of the National Academy of Sciences.

-

Sigma-Aldrich. (2023). "Product Specification: N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide (CAS 307338-15-4)."[4]

Sources

- 1. Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-tubercular agents. Part 8: synthesis, antibacterial and antitubercular activity of 5-nitrofuran based 1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide | 307338-15-4 [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, characterization, and potential applications of N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide and its derivatives. As compounds of interest in medicinal chemistry, understanding their synthesis is crucial for further research and development.

Introduction: The Significance of Nitrofuran Carboxamides

Nitrofuran derivatives have long been a cornerstone in the development of antimicrobial agents. The presence of the 5-nitro group is crucial for their biological activity, which often involves reductive activation within the target pathogen to generate cytotoxic metabolites. The furan-2-carboxamide scaffold serves as a versatile platform for introducing a wide array of substituents, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The incorporation of the 2,5-dimethoxyphenyl moiety introduces a substituted aromatic system that can influence the molecule's solubility, lipophilicity, and potential for specific interactions with biological targets. Derivatives of this class are of interest for their potential antifungal and antibacterial activities.[1][2][3]

Synthetic Strategy: A Two-Step Approach

The most common and efficient synthesis of N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide involves a two-step process. The first step is the activation of the carboxylic acid group of 5-nitrofuran-2-carboxylic acid, followed by the coupling of the activated species with 2,5-dimethoxyaniline.

There are two primary methods for the activation of the carboxylic acid:

-

Conversion to the Acyl Chloride: This classic and often high-yielding method involves the reaction of the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive 5-nitrofuran-2-carbonyl chloride is then reacted with the aniline.

-

In-situ Activation with Coupling Agents: This approach avoids the isolation of the often-moisture-sensitive acyl chloride. Coupling agents such as 1,1'-carbonyldiimidazole (CDI) or a carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt) can be used to form a reactive intermediate in the same pot as the amine.[1][4][5]

The choice between these methods often depends on the scale of the reaction, the availability of reagents, and the sensitivity of the starting materials to the reaction conditions. For the synthesis of N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide, the acyl chloride method is a robust and reliable choice.

Figure 1: Overall synthetic workflow for N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide.

Detailed Experimental Protocols

Part 1: Synthesis of 5-Nitrofuran-2-carbonyl Chloride

This protocol describes the conversion of 5-nitrofuran-2-carboxylic acid to its corresponding acyl chloride using thionyl chloride.

Materials and Reagents:

-

5-Nitrofuran-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (DCM)

-

Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 5-nitrofuran-2-carboxylic acid (1.0 eq).

-

Add anhydrous toluene or DCM to the flask.

-

Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature. A few drops of DMF can be added as a catalyst.

-

Heat the reaction mixture to reflux (for toluene) or stir at room temperature (for DCM) and monitor the reaction progress by observing the dissolution of the solid and the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the acidic vapors.

-

The resulting crude 5-nitrofuran-2-carbonyl chloride, often an oily or low-melting solid, can be used in the next step without further purification.

Part 2: Synthesis of N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide

This protocol details the amide coupling reaction between 5-nitrofuran-2-carbonyl chloride and 2,5-dimethoxyaniline.

Materials and Reagents:

-

Crude 5-nitrofuran-2-carbonyl chloride (from Part 1)

-

2,5-Dimethoxyaniline

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine

Procedure:

-

In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve 2,5-dimethoxyaniline (1.0 eq) and the non-nucleophilic base (1.1-1.2 eq) in anhydrous DCM or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve the crude 5-nitrofuran-2-carbonyl chloride (1.0-1.1 eq) in a minimal amount of anhydrous DCM or THF and add it dropwise to the cooled solution of the aniline.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide.

Characterization of N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide

The structure and purity of the synthesized compound should be confirmed by various spectroscopic methods and physical measurements.

| Analysis | Expected Observations |

| Appearance | Yellowish to brownish solid |

| Melting Point | To be determined experimentally |

| ¹H NMR | Aromatic protons of the furan and phenyl rings, methoxy group protons, and the amide N-H proton. The furan protons will appear as doublets, and the phenyl protons will exhibit a characteristic splitting pattern. The methoxy groups will appear as singlets. |

| ¹³C NMR | Carbon signals corresponding to the furan and phenyl rings, the two methoxy groups, and the amide carbonyl group. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch (amide), C-O-C stretch (ethers), and the N-O stretch (nitro group). |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₂N₂O₆, MW: 292.25 g/mol ).[6] |

Biological Activity and Applications

Derivatives of nitrofuran carboxamides have shown a broad spectrum of biological activities, including antibacterial, antifungal, and antitrypanosomal properties.[1][7] The mechanism of action is generally believed to involve the enzymatic reduction of the 5-nitro group within the target organism, leading to the formation of reactive nitrogen species that can damage cellular macromolecules, including DNA.

The synthesized N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide and its analogs can be screened for their efficacy against a panel of pathogenic bacteria and fungi. Structure-activity relationship (SAR) studies can be conducted by modifying the substituents on the phenyl ring to optimize the biological activity and reduce potential toxicity.

Safety Considerations

-

5-Nitrofuran-2-carboxylic acid and its derivatives: These compounds should be handled with care as they may be irritants.

-

Thionyl chloride and oxalyl chloride: These are corrosive and toxic reagents. They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

-

Anilines: Many aniline derivatives are toxic and can be absorbed through the skin. Handle with appropriate precautions.

-

Solvents: Organic solvents should be handled in a well-ventilated area, away from ignition sources.

Conclusion

The synthesis of N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide is a straightforward process that can be achieved in good yields using well-established chemical transformations. The acyl chloride method provides a reliable route to this class of compounds. The versatile furan-2-carboxamide scaffold allows for the generation of a library of derivatives for biological screening, making it an attractive target for medicinal chemists and drug development professionals. Careful characterization and adherence to safety protocols are essential for the successful synthesis and investigation of these potentially bioactive molecules.

References

- Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Deriv

- Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives.

- A Class of 5-Nitro-2-furancarboxylamides with Potent Trypanocidal Activity against Trypanosoma brucei in Vitro. Journal of Medicinal Chemistry. (2013).

- 5-Nitrofuran-2-yl derivatives: Synthesis and inhibitory activities against growing and dormant mycobacterium species.

- Synthesis, in Vitro and in Silico Studies of Some Novel 5-Nitrofuran-2-yl Hydrazones as Antimicrobial and Antitubercular Agents.

- N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide. Sigma-Aldrich. (n.d.).

- Amide coupling reaction between a carboxylic acid and aniline deriv

- N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide. Sigma-Aldrich. (n.d.).

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: Spectral Analysis & Characterization of N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide

Part 1: Executive Summary & Compound Profile

N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide (CAS: 307338-15-4) represents a specialized scaffold in the nitrofuran class of antimicrobials. Unlike standard nitrofurantoin or nitrofurazone, this derivative incorporates a 2,5-dimethoxyphenyl moiety, enhancing its lipophilicity and potentially altering its binding affinity to bacterial and fungal nitroreductases.

This guide provides a rigorous technical framework for the synthesis, purification, and spectral validation of this compound. It is designed to move beyond basic identification, offering a self-validating protocol for researchers investigating its efficacy against Mycobacterium tuberculosis or resistant fungal strains.

Chemical Identity

| Parameter | Detail |

| IUPAC Name | N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide |

| Molecular Formula | C₁₃H₁₂N₂O₆ |

| Molecular Weight | 292.24 g/mol |

| Core Pharmacophore | 5-nitrofuran ring (Warhead) + Amide Linker + Electron-rich Phenyl Ring |

| Key Applications | Antimicrobial research, Nitroreductase substrate profiling |

Part 2: Synthesis & Experimental Protocol

To ensure spectral data integrity, the analyte must be synthesized with high purity (>98%). The CDI (1,1'-Carbonyldiimidazole) Coupling Method is recommended over the acid chloride route to prevent acid-catalyzed degradation of the electron-rich dimethoxy ring.

Optimized Synthesis Workflow

Reagents:

-

5-Nitro-2-furoic acid (1.0 eq)

-

1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

-

2,5-Dimethoxyaniline (1.0 eq)

-

Solvent: Anhydrous THF or DMF

Protocol:

-

Activation: Dissolve 5-nitro-2-furoic acid in anhydrous THF under nitrogen. Add CDI in portions. Stir at room temperature for 2 hours until CO₂ evolution ceases. Checkpoint: The solution should turn clear.

-

Coupling: Add 2,5-dimethoxyaniline dissolved in minimal THF dropwise.

-

Reflux: Heat the mixture to 60°C for 4–6 hours.

-

Isolation: Pour reaction mixture into ice-cold water (10x volume). The precipitate forms immediately.

-

Purification: Filter the solid, wash with 5% NaHCO₃ (to remove unreacted acid) and water. Recrystallize from Ethanol/DMF.

Synthesis Logic Diagram

Figure 1: Step-by-step activation and coupling workflow for the synthesis of the target amide.

Part 3: Spectral Analysis & Characterization[2]

This section details the expected spectral fingerprint.[1][2] These values are derived from the structural integration of the nitrofuran and dimethoxyaniline moieties, supported by literature on analogous systems.

Infrared Spectroscopy (FTIR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance). Diagnostic Value: Confirmation of the amide bond formation and retention of the nitro group.

| Functional Group | Frequency (cm⁻¹) | Assignment & Causality |

| N-H Stretch | 3300 – 3350 | Secondary amide stretch. Sharp, medium intensity. |

| C=H (Aromatic) | 3100 – 3150 | Furan and Phenyl ring C-H stretching. |

| C=O (Amide I) | 1660 – 1680 | Critical Peak. Carbonyl stretching of the amide. Lower frequency than ester due to resonance. |

| N-H Bend (Amide II) | 1530 – 1550 | Coupling of N-H bending and C-N stretching. |

| NO₂ (Asymmetric) | 1510 – 1540 | Nitro group stretch (often overlaps with Amide II). |

| NO₂ (Symmetric) | 1340 – 1360 | Characteristic of 5-nitrofuran derivatives. |

| C-O-C (Ether) | 1200 – 1250 | Meth group stretching attached to the phenyl ring. |

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Required due to low solubility in CDCl₃).

¹H NMR (400 MHz, DMSO-d₆) Predicted Shifts

The spectrum is distinct due to the lack of symmetry in the phenyl ring and the characteristic furan doublets.

-

Amide Proton (NH): δ 10.2 – 10.5 ppm (s, 1H) .

-

Reasoning: Highly deshielded by the electron-withdrawing carbonyl and the furan ring.

-

-

Furan Protons:

-

H-3 (Furan): δ 7.7 – 7.8 ppm (d, J=4.0 Hz, 1H) . Deshielded by the adjacent carbonyl.

-

H-4 (Furan): δ 7.2 – 7.3 ppm (d, J=4.0 Hz, 1H) .

-

-

Phenyl Protons (2,5-dimethoxy substitution pattern):

-

H-6' (Ortho to amide): δ 7.9 – 8.1 ppm (d, J=2-3 Hz, 1H) . The most deshielded aromatic proton due to proximity to the amide oxygen/nitrogen lone pair.

-

H-3' & H-4': δ 6.6 – 7.0 ppm (m, 2H) . Shielded by the ortho/para electron-donating methoxy groups.

-

-

Methoxy Protons:

-

-OCH₃: δ 3.75 ppm (s, 3H) .

-

-OCH₃: δ 3.80 ppm (s, 3H) .

-

¹³C NMR Predicted Shifts

-

Carbonyl (C=O): ~156 ppm.

-

Furan Carbons: C-2 (148 ppm), C-5 (152 ppm, attached to NO₂), C-3/C-4 (112-118 ppm).

-

Phenyl Carbons: C-O bearing carbons will be significantly downfield (~145-150 ppm).

Mass Spectrometry (ESI-MS)

Mode: Positive Ion Mode (ESI+).

-

Molecular Ion: [M+H]⁺ = 293.25 m/z .

-

Sodium Adduct: [M+Na]⁺ = 315.23 m/z .

-

Fragmentation Pattern:

-

Loss of NO₂ group (M-46).

-

Cleavage of the amide bond yielding the 2,5-dimethoxyaniline fragment (m/z ~153).

-

Part 4: Biological Mechanism of Action (MoA)

Understanding the spectral properties aids in tracking the molecule's stability in biological assays. The 5-nitrofuran moiety is a prodrug . It requires bio-activation by bacterial nitroreductases (NTR).

Mechanism Logic

-

Entry: The lipophilic dimethoxyphenyl tail facilitates passive diffusion through the microbial cell wall.

-

Activation: Type I nitroreductases (oxygen-insensitive) reduce the NO₂ group.

-

Radical Formation: This reduction produces reactive nitro-anion radicals and hydroxylamines.

-

Damage: These radicals covalently bind to DNA and proteins, causing cell death.

MoA Pathway Diagram

Figure 2: Bio-activation pathway of the nitrofuran pharmacophore via enzymatic reduction.

Part 5: References & Validation

In-Text Citations & Grounding

-

Synthesis Reliability: The use of CDI for amide coupling in nitrofuran derivatives is well-documented to avoid furan ring degradation, which can occur with harsh acid chlorides [1].

-

Spectral Trends: The assignment of the amide proton (~10.3 ppm) and furan doublets is consistent with the general library of N-substituted 5-nitro-2-furoamides [2][3].

-

Biological Context: The necessity of nitroreductase activation for this class of compounds is a foundational principle of nitrofuran pharmacology [4].

Reference List

-

Lukin, A. et al. (2020).[3] 5-Nitrofuran-2-yl Thiohydrazones as Double Antibacterial Agents: Synthesis and In Vitro Evaluation. Letters in Drug Design & Discovery. Available at: [Link]

-

Charris, J. et al. (2002). Synthesis of some 5-nitro-2-furfurylidene derivatives and their antibacterial and antifungal activities. ResearchGate. Available at: [Link]

-

Tangallapally, R. P. et al. (2005). Synthesis and evaluation of nitrofuranylamides as novel antituberculosis agents. Journal of Medicinal Chemistry. (Contextual grounding for nitrofuran amide MoA).

Sources

N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide structure-activity relationship

This guide details the structure-activity relationship (SAR), synthesis, and biological profile of N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide , a specific derivative within the nitrofuran class of antimicrobials.

This analysis synthesizes data from the broader 5-nitrofuran-2-carboxamide family (e.g., analogs like JSF-3449) to provide a predictive technical evaluation of this specific 2,5-dimethoxy congener.

Executive Summary

Compound Class: 5-Nitrofuran-2-carboxamide derivative.[1][2][3]

Primary Utility: Antimicrobial (Gram-positive/Gram-negative), Antitubercular, and potential Antineoplastic agent.

Mechanism: Prodrug activation via bacterial/protozoal nitroreductases (NTRs) to generate cytotoxic radical species.

Key Structural Feature: The 2,5-dimethoxy substitution pattern on the phenyl ring introduces specific steric and electronic constraints that differentiate it from the canonical unsubstituted or para-substituted analogs, influencing lipophilicity (

Structure-Activity Relationship (SAR) Analysis

The pharmacological activity of N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide is governed by three distinct pharmacophores.

The 5-Nitrofuran "Warhead" (Region A)

-

Role: This is the obligate toxophore. The 5-nitro group is essential for biological activity.

-

Mechanism: It serves as a substrate for type I (oxygen-insensitive) and type II (oxygen-sensitive) nitroreductases. Enzymatic reduction yields reactive nitroso and hydroxylamine intermediates that covalently bind to bacterial DNA and proteins.

-

Constraint: Removal or reduction of the nitro group (to an amine) abolishes antimicrobial activity. Replacement with a furan or thiophene without the nitro group results in an inactive scaffold.

The Amide Linker (Region B)

-

Role: Provides a rigid spacer that conjugates the furan ring to the lipophilic tail.

-

Stability: The amide bond is generally stable to hydrolysis under physiological conditions but can be a site of metabolic cleavage by amidases in mammalian systems.

-

Electronic Effect: The carbonyl group at the C2 position of the furan ring is electron-withdrawing, which raises the reduction potential of the 5-nitro group, making it more easily reduced by bacterial enzymes compared to isolated nitrofurans.

The 2,5-Dimethoxyphenyl Tail (Region C)

-

Role: Modulates lipophilicity, solubility, and non-covalent binding affinity.

-

2-Methoxy (Ortho) Effect: The ortho-methoxy group introduces steric bulk (A-value ~0.6) that forces the phenyl ring to twist out of coplanarity with the amide bond. This non-planar conformation can enhance selectivity by preventing intercalation into host DNA (reducing genotoxicity) while maintaining fit in bacterial reductase active sites.

-

5-Methoxy (Meta) Effect: Provides additional lipophilic surface area and electron-donating character.

-

Electronic Summation: The two methoxy groups are electron-donating (via resonance). They increase the electron density of the phenyl ring. While the amide linker insulates the furan ring from strong resonance effects, the increased electron density in the tail can improve permeability through mycobacterial cell walls (mycolic acid layers).

Visualization of SAR Logic

Caption: Functional decomposition of the molecule. The Warhead drives toxicity, while the Tail modulates pharmacokinetics and binding.

Chemical Synthesis Protocol

The synthesis follows a standard nucleophilic acyl substitution pathway. This protocol is self-validating via TLC and melting point determination.

Reaction Scheme

Reagents: 5-Nitro-2-furoic acid, Thionyl chloride (